4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydropyridine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the rest of the structure.
4-Bromobiphenyl: Contains a similar bromophenyl group but lacks the dihydropyridine ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group but with different heterocyclic features.
Uniqueness
4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a phenyl group, and a dihydropyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
CAS No. |
766541-47-3 |
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Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
InChI Key |
UMXSXJKCJOOHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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